2-Morpholin-2-ylpropan-2-ol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Medicinal Applications
2-Morpholin-2-ylpropan-2-ol;hydrochloride plays a significant role in the synthesis of various biologically active compounds. For instance, it has been used in synthesizing potent antimicrobials, including arecoline derivatives, phendimetrazine, and polygonapholine (Kumar, Sadashiva, & Rangappa, 2007). It also serves as an intermediate for creating heterocyclic compounds with biological relevance, such as 3-(morpholin-4-yl)propionic acid, noted for its role in the development of heterocyclic bioactive compounds (Mazur, Pitucha, & Rzączyńska, 2007).
Gene Function Inhibition
Morpholino oligos, derivatives of this compound, have been extensively tested for gene function inhibition in various model organisms. These studies have showcased their utility in understanding gene function with relatively simple and rapid methods (Heasman, 2002).
Development of Therapeutic Agents
A compound derived from this compound has been identified as an effective serotonin re-uptake inhibitor with potential applications in depression treatment. This compound was found to be effective in pre-clinical tests relevant to clinical efficacy in emesis and depression (Harrison et al., 2001).
Pharmacokinetics and Drug Delivery
The conjugation of Morpholino oligos with cell-penetrating peptides has significantly improved their cellular uptake. This method has shown potential in treating a variety of diseases, including viral and bacterial infections, and genetic disorders. Their pharmacokinetics, toxicity, and efficacy in human clinical trials have been studied, suggesting their importance as therapeutic agents (Moulton, 2013).
Synthesis of Antidepressant Drugs
The use of this compound in synthesizing antidepressant drugs has been demonstrated. The compound's high yielding and efficient methodology in drug synthesis has been highlighted, particularly in the formal synthesis of antidepressants like (S,S)-reboxetine (Fritz et al., 2011).
Properties
IUPAC Name |
2-morpholin-2-ylpropan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-7(2,9)6-5-8-3-4-10-6;/h6,8-9H,3-5H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQGVOTYDLFVGIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CNCCO1)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1443380-05-9 |
Source
|
Record name | 2-(morpholin-2-yl)propan-2-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.